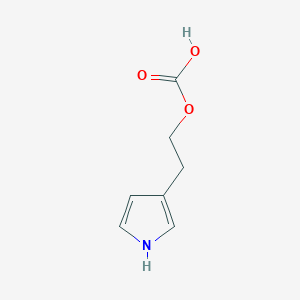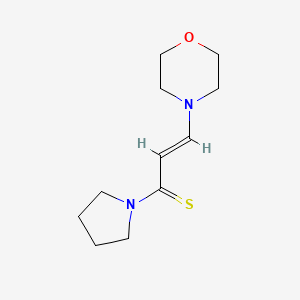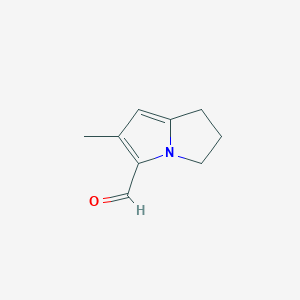
6-methyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde is an organic compound belonging to the class of pyrrolizines. It is characterized by a bicyclic structure with a nitrogen atom at the ring junction. The compound has the molecular formula C9H11NO and a molecular weight of 149.19 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-methyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde involves the [2+3] cycloaddition reaction of azomethine ylides, which are prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . This reaction proceeds smoothly and produces the desired compound in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
6-Methyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: 6-Methyl-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid.
Reduction: 6-Methyl-2,3-dihydro-1H-pyrrolizine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Methyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 6-methyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved .
類似化合物との比較
Similar Compounds
- 2,3-Dihydro-1H-pyrrolizine-5-carbaldehyde
- 6-Methyl-2,3-dihydro-1H-pyrrolizine-5-carboxylic acid
- 6-Methyl-2,3-dihydro-1H-pyrrolizine-5-methanol
Uniqueness
6-Methyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde functional group. This makes it a versatile intermediate for various chemical transformations and applications in research and industry .
特性
CAS番号 |
55041-87-7 |
|---|---|
分子式 |
C9H11NO |
分子量 |
149.19 g/mol |
IUPAC名 |
2-methyl-6,7-dihydro-5H-pyrrolizine-3-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c1-7-5-8-3-2-4-10(8)9(7)6-11/h5-6H,2-4H2,1H3 |
InChIキー |
NWFQKPJYEJRQRI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N2CCCC2=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-Thiophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12874608.png)
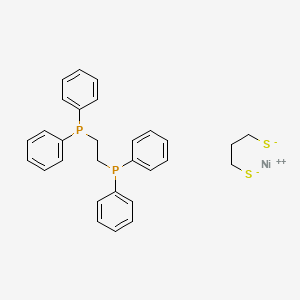
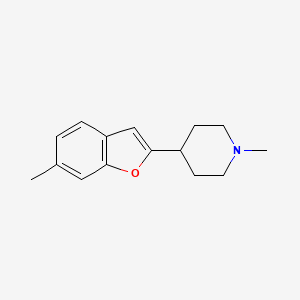
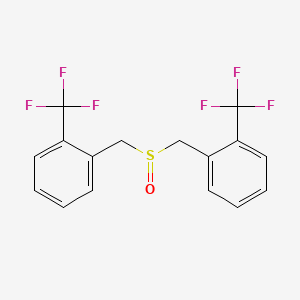


![7-Amino-5-oxo-4,5-dihydrooxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B12874653.png)

![4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12874660.png)
